6-Methoxy-1-methylquinolinium

Supramolecular chemistry Host–guest recognition Fluorescent probe design

6-Methoxy-1-methylquinolinium (CAS 21979-20-4; molecular formula C₁₁H₁₂NO⁺; molecular weight 174.22 g/mol) is a permanently charged N-methylquinolinium cation bearing a methoxy substituent at the 6-position of the quinoline ring. It is classified as a heteroaromatic quaternary ammonium salt and is primarily recognized as a fluorescent probe scaffold.

Molecular Formula C11H12NO+
Molecular Weight 174.22 g/mol
CAS No. 21979-20-4
Cat. No. B1194616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1-methylquinolinium
CAS21979-20-4
Synonyms6-methoxy-1-methylquinolinium
Molecular FormulaC11H12NO+
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC2=C1C=CC(=C2)OC
InChIInChI=1S/C11H12NO/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12/h3-8H,1-2H3/q+1
InChIKeyBSESTDRCWOIFNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1-methylquinolinium (CAS 21979-20-4): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Characteristics


6-Methoxy-1-methylquinolinium (CAS 21979-20-4; molecular formula C₁₁H₁₂NO⁺; molecular weight 174.22 g/mol) is a permanently charged N-methylquinolinium cation bearing a methoxy substituent at the 6-position of the quinoline ring [1]. It is classified as a heteroaromatic quaternary ammonium salt and is primarily recognized as a fluorescent probe scaffold [2]. The compound exists as a cationic species requiring a counterion (commonly iodide, CAS 21979-59-9) for isolation as a solid . Its computed logP (XLogP3) is 1.7, with zero hydrogen bond donors and one hydrogen bond acceptor, reflecting its permanently charged yet moderately lipophilic character [1]. The compound is structurally related to the broader class of 6-methoxyquinolinium-based fluorescent indicators—including SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) and MQAE (N-(6-methoxyquinolyl)acetoethyl ester)—but differs critically in its N-methyl substitution pattern, which eliminates the additional functional handles present in biological chloride probes and instead confers distinct supramolecular recognition and enzymatic substrate properties [3].

Why 6-Methoxy-1-methylquinolinium Cannot Be Interchanged with Generic Quinolinium Salts or 6-Methoxyquinoline Derivatives: The Case for Targeted Procurement


The quinolinium scaffold is deceptively modular: minor changes in ring substitution and N-alkylation produce functionally divergent compounds that are not interchangeable. 6-Methoxy-1-methylquinolinium occupies a narrow structural niche—permanently cationic via N-methylation, yet lacking the extended N-alkyl chains (sulfopropyl, ethoxycarbonylmethyl, ethyl) that define biological chloride probes such as SPQ, MEQ, and MQAE [1]. The absence of these chains eliminates the water-solubilizing and cell-trapping functionalities required for intracellular chloride measurement, but simultaneously preserves the unencumbered quinolinium core for supramolecular host–guest chemistry and enzymatic oxidation studies [2]. The 6-methoxy group further differentiates this compound from unsubstituted 1-methylquinolinium by modulating both the electronic character of the ring (affecting reduction potential and thus anion quenching sensitivity) and the conformational landscape (introducing s-cis/s-trans torsional isomerism detectable by dual-exponential fluorescence decay) [3]. These three structural features—N-methylation for permanent charge, 6-methoxy substitution for electronic and conformational effects, and the absence of extended N-alkyl functionality—collectively determine its unique performance profile. Substituting a generic quinolinium salt or a biological chloride probe for 6-methoxy-1-methylquinolinium in any application where these features matter will yield quantitatively different and potentially misleading results.

Quantitative Differentiation Evidence for 6-Methoxy-1-methylquinolinium Against Closest Analogs: Head-to-Head and Cross-Study Comparisons


Cucurbit[7]uril Host–Guest Binding Affinity: C1MQ vs. Typical CB7 Guests

6-Methoxy-1-methylquinolinium (C1MQ) forms a highly stable 1:1 inclusion complex with cucurbit[7]uril (CB7) in aqueous solution at 298 K, with a binding constant of (2.0 ± 0.4) × 10⁶ M⁻¹ [1]. This binding is enthalpy-driven and the complex dissociation rate is comparable to the NMR timescale, indicating kinetically slow exchange. The methoxy moiety remains oriented outward from the CB7 cavity, leaving the s-cis/s-trans torsional isomerization of the methoxy group only slightly perturbed by confinement [1]. The large differential between quenching rate constants for free vs. CB7-encapsulated C1MQ (by Cl⁻ or Br⁻) establishes this compound as a selective probe for studying inclusion of nonfluorescent competitors into CB7 [1]. By comparison, the widely used biological chloride probe SPQ (K_SV ≈ 118 M⁻¹ for chloride) [2] lacks a reported CB7 binding constant of comparable magnitude, reflecting its structural unsuitability for CB7 cavity recognition.

Supramolecular chemistry Host–guest recognition Fluorescent probe design

Fluorescent Anion Sensing Sensitivity: Tripodal Receptor 2 vs. Monomeric 6-Methoxy-1-methylquinolinium (Ligand 1)

In a direct head-to-head comparison, the tripodal receptor 2 (three 6-methoxy-1-methylquinolinium fragments appended to a mesityl platform) exhibited a fluorimetric response to halide and inorganic anions that was orders of magnitude more sensitive than the response of free 6-methoxy-1-methylquinolinium (ligand 1) alone [1]. Receptor 2 forms 1:1 adducts with halides in MeCN, with anion inclusion inducing quenching of all three fluorogenic fragments. The quenching efficiency decreases along the selectivity series Br⁻ ≫ I⁻ > NCS⁻ ≫ Cl⁻ > NO₃⁻ > HSO₄⁻ [1]. ¹H NMR studies and molecular modeling confirmed that the three appended C1MQ units create a concave cavity that establishes electrostatic interactions with the included anion—a geometric preorganization effect absent in monomeric C1MQ [1].

Anion sensing Fluorescent chemosensor Supramolecular analytical chemistry

Xanthine Oxidase Substrate Kinetics: 6-Methoxy-1-methylquinolinium vs. Unsubstituted 1-Methylquinolinium

Both 6-methoxy-1-methylquinolinium and 1-methylquinolinium are substrates for bovine milk xanthine oxidase, with steady-state kinetic parameters (kc, Km, and kc/Km) evaluated at pH 9.9 and 10.6 [1]. The 6-methoxy substituent modulates the kc/Km ratio relative to the unsubstituted 1-methylquinolinium cation, consistent with the broader structure–activity relationship that 6-substituted N-methylquinolinium cations bearing electron-donating or electron-withdrawing groups are all oxidized at the C-2 position with substituent-dependent catalytic efficiency [1]. While the abstract does not provide the exact numerical kc/Km ratio for the 6-methoxy derivative vs. the parent, the paper explicitly establishes that analogous substituent effects on kc/Km operate for 6-substituted 1-methylquinolinium cations, and the 6-methoxy compound was among the four substrates for which full kc and Km parameters were individually resolved across the pH range 9.0–11.1 [2]. In contrast, simple N-alkyl pyridinium cations lacking the 6-methoxyquinolinium core are neither substrates nor inhibitors of the enzyme [1].

Enzyme kinetics Xanthine oxidase Heteroaromatic cation metabolism

SCX4 Macrocycle Binding Selectivity: C1MQ vs. Difenzoquat Herbicide

6-Methoxy-1-methylquinolinium (C1MQ) and the herbicide difenzoquat (DFQ) both form 1:1 complexes with 4-sulfonatocalix[4]arene (SCX4) in aqueous solution at 298 K, but the binding affinity of C1MQ is more than one order of magnitude larger than that of DFQ in neutral medium [1]. The higher stability of the C1MQ–SCX4 complex originates from a significant enthalpy gain upon formation. Encapsulation of C1MQ in SCX4 results in efficient fluorescence quenching due to electron transfer from the host to the excited guest, producing a marked difference in fluorescence quantum yields for free vs. SCX4-bound C1MQ [1]. This differential was exploited to detect the competitive complexation of DFQ in SCX4, establishing C1MQ as a fluorescent reporter for monitoring herbicide binding to calixarene receptors [1].

Calixarene host–guest chemistry Competitive binding assay Fluorescent displacement probe

Torsional Isomerism and Dual-Exponential Fluorescence Decay: A Conformational Signature Absent in Other Quinolinium Chloride Probes

Free 6-methoxy-1-methylquinolinium (C1MQ) in aqueous solution exhibits dual-exponential fluorescence decay kinetics arising from two torsional isomers that differ in the orientation of the methoxy moiety (s-cis vs. s-trans) relative to the quinolinium heterocyclic ring [1]. This conformational heterogeneity is a direct consequence of the 6-methoxy substitution on the N-methylquinolinium core and is experimentally observable through time-resolved fluorescence measurements. When C1MQ is encapsulated in cucurbit[7]uril (CB7), the dual-exponential decay is preserved because the methoxy group remains oriented outward from the host cavity, with only slight perturbation of the s-cis/s-trans isomerization equilibrium [1]. By contrast, the widely used chloride probes SPQ and MQAE lack this dual-exponential signature because their extended N-alkyl substituents (sulfopropyl or ethoxycarbonylmethyl) dominate their conformational and photophysical behavior [2].

Fluorescence lifetime Conformational analysis Photophysics

Molar Absorptivity Enhancement Upon N-Methylation: 8-Amino-6-methoxy-1-methylquinolinium vs. Unmethylated Analog

The molar absorptivities of 1-methylquinolinium derivatives at their longest-wavelength absorption maxima are substantially greater than the corresponding absorptivities of the unmethylated aminoquinolines from which they are derived [1]. Specifically, 8-amino-6-methoxy-1-methylquinolinium (the 8-amino derivative of 6-methoxy-1-methylquinolinium) shows enhanced molar absorptivity relative to 8-amino-6-methoxyquinolinium. Fluorescence spectroscopy reveals a single emission band from the 8-amino-6-methoxy-1-methylquinolinium ion, in contrast to two excitation-wavelength-dependent fluorescence bands from the unmethylated 8-amino-6-methoxyquinolinium ion—confirming that N-methylation locks the tautomeric equilibrium and eliminates the protonation ambiguity present in the parent compound [1]. The dissociation constants of the protonated 1-methyl derivatives are almost identical to those of the doubly-protonated parent quinolines, confirming that protonation occurs exclusively at the ring nitrogen [1].

Tautomerism detection Absorptiometry Fluorimetric analysis

High-Confidence Research and Industrial Application Scenarios for 6-Methoxy-1-methylquinolinium Based on Verified Differentiation Evidence


Cucurbit[7]uril-Based Competitive Displacement Assays for Studying Nonfluorescent Guest Binding

The high-affinity CB7 encapsulation of C1MQ (K = 2.0 × 10⁶ M⁻¹) and the large differential in quenching rate constants between free and CB7-bound forms [1] enable quantitative competitive displacement experiments. When a nonfluorescent analyte displaces C1MQ from the CB7 cavity, the resulting change in fluorescence quenching reports on the competitor's binding affinity. This application is uniquely enabled by C1MQ; neither SPQ nor MQAE has documented CB7 affinity of comparable magnitude. Researchers studying supramolecular drug delivery or CB7-based sensing should select C1MQ as the calibrated fluorescent reporter.

Multivalent Anion Sensor Architecture Using 6-Methoxy-1-methylquinolinium as the Fluorogenic Fragment

The demonstration that appending three C1MQ units to a mesityl core yields orders-of-magnitude enhancement in anion sensing sensitivity compared to monomeric C1MQ [2] establishes a validated design principle. Research groups developing fluorescent chemosensors for halides or oxoanions can procure 6-methoxy-1-methylquinolinium as the foundational fluorogenic building block, with the confidence that multivalent preorganization—rather than modification of the fluorophore itself—is the key design lever for sensitivity.

Xanthine Oxidase Active-Site Mapping Using 6-Substituted Quinolinium Substrate Series

6-Methoxy-1-methylquinolinium is one of a series of 6-substituted N-methylquinolinium cations whose steady-state kinetic parameters (kc, Km, kc/Km) have been systematically evaluated with bovine milk xanthine oxidase [3]. Researchers studying oxidoreductase substrate specificity can procure this compound as part of a systematic substituent series (alongside 6-H, 6-Cl, 6-CH₃, 6-NH₂ analogs) to map the electronic and steric requirements of the enzyme active site through quantitative structure–activity relationships.

Calixarene-Based Fluorescent Displacement Sensing of Environmental Contaminants

The more than one-order-of-magnitude binding affinity advantage of C1MQ over the herbicide difenzoquat (DFQ) for SCX4 macrocycles [4] positions C1MQ as a calibrated fluorescent reporter for competitive binding assays. Environmental analytical laboratories developing SCX4-based sensors for quaternary ammonium herbicides or other cationic contaminants can use C1MQ as a pre-bound fluorescent probe whose displacement generates a quantifiable signal proportional to analyte concentration.

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